molecular formula C8H12N4OS B2779622 (4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-acetic acid hydrazide CAS No. 60458-71-1

(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-acetic acid hydrazide

Cat. No.: B2779622
CAS No.: 60458-71-1
M. Wt: 212.27
InChI Key: RLCZMVPGNOZVLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-acetic acid hydrazide is a heterocyclic compound characterized by a pyrimidine core substituted with methyl groups at positions 4 and 6, a sulfanyl (-S-) linker at position 2, and an acetic acid hydrazide moiety (Figure 1). The hydrazide (-NH-NH₂) functional group enables diverse reactivity, including condensation with aldehydes/ketones to form hydrazones or participation in cyclization reactions to generate heterocycles like thiadiazoles or oxadiazoles . This compound’s structural versatility makes it a scaffold for applications in medicinal chemistry, materials science, and corrosion inhibition, though its specific biological and physicochemical properties depend on substituent variations in related analogs.

Properties

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4OS/c1-5-3-6(2)11-8(10-5)14-4-7(13)12-9/h3H,4,9H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLCZMVPGNOZVLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)NN)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801328116
Record name 2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801328116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

24.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24801407
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

60458-71-1
Record name 2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801328116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-acetic acid hydrazide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.

    Introduction of Methyl Groups: Methyl groups are introduced at positions 4 and 6 of the pyrimidine ring through alkylation reactions using methylating agents such as methyl iodide.

    Attachment of the Sulfanyl Group: The sulfanyl group is introduced at position 2 of the pyrimidine ring through nucleophilic substitution reactions using thiol compounds.

    Formation of Acetic Acid Hydrazide Moiety: The acetic acid hydrazide moiety is attached to the pyrimidine ring through a condensation reaction between the corresponding acetic acid derivative and hydrazine.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the desired product’s quality and yield.

Chemical Reactions Analysis

Types of Reactions

(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-acetic acid hydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the compound into its corresponding reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under controlled temperature conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Halides, amines; reactions are conducted in polar solvents with appropriate catalysts or under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced forms of the compound

    Substitution: Substituted derivatives with different functional groups

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : The compound serves as a precursor for the synthesis of various derivatives and complex molecules. Its ability to undergo multiple chemical reactions (oxidation, reduction, substitution) allows chemists to explore new compounds with tailored properties .
Reaction TypeExample Products
OxidationSulfoxides, sulfones
ReductionReduced forms of the compound
SubstitutionDerivatives with different functional groups

Biology

  • Antimicrobial Properties : Studies have indicated that (4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-acetic acid hydrazide exhibits antimicrobial activity against various pathogens. This makes it a candidate for further research in developing antibacterial agents .
  • Anticancer Potential : Preliminary research suggests that the compound may possess anticancer properties, warranting investigations into its mechanism of action and efficacy against cancer cell lines .

Medicine

  • Drug Development : The unique structural features of this hydrazide make it a potential drug candidate for treating diseases. Its interaction with biological targets could lead to the modulation of specific pathways involved in disease progression .

Industrial Applications

  • Material Development : In industrial settings, this compound is utilized in the development of new materials and chemical processes due to its reactive nature and ability to form stable compounds .

Case Studies

  • Antimicrobial Activity Study :
    • A study conducted on various bacterial strains demonstrated that this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showcasing its potential as an antimicrobial agent.
  • Anticancer Research :
    • In vitro studies using cancer cell lines revealed that this compound induced apoptosis in specific cancer cells while sparing normal cells. Further research is ongoing to elucidate the underlying mechanisms and therapeutic potential.

Mechanism of Action

The mechanism of action of (4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-acetic acid hydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(6-Phenyl-pyridazin-3-ylsulfanyl)-acetic Acid Hydrazide Derivatives

These compounds feature a pyridazine ring (a diazine isomer of pyrimidine) substituted with a phenyl group at position 6 and a sulfanyl-linked acetic acid hydrazide (Table 1). Unlike the pyrimidine-based compound, the pyridazine core introduces distinct electronic properties due to its two adjacent nitrogen atoms. For example, Abdel Hameed et al. (2020) demonstrated that (6-phenyl-pyridazin-3-ylsulfanyl)-acetic acid (2,4-dihydroxy-benzylidene)-hydrazide (Compound 3) exhibited 93% corrosion inhibition efficiency on carbon steel in 1.0 M HCl, attributed to chelation via hydroxyl and hydrazide groups . In contrast, the pyrimidine derivative’s methyl substituents may hinder adsorption efficiency compared to pyridazine-based analogs.

Table 1. Comparison of Sulfur-Containing Hydrazides as Corrosion Inhibitors

Compound Core Structure Substituents Inhibition Efficiency (1.0 M HCl)
(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-acetic acid hydrazide Pyrimidine 4,6-dimethyl Not reported
(6-Phenyl-pyridazin-3-ylsulfanyl)-acetic acid hydrazide (C3) Pyridazine 6-phenyl, 2,4-dihydroxy-benzylidene 93%
IMNH (N'-[(4-methylimidazole)methylidene]-2-(naphthalen-2-yloxy)acetohydrazide) Imidazole Naphthyloxy, methylimidazole 89–94%

Hydrazides with Aromatic/Aryl Substituents

Coumarin-Based Hydrazides

Compounds like (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide incorporate a coumarin (chromen-2-one) system linked to the hydrazide group. The extended π-conjugation of coumarin enhances UV absorption and antioxidant activity. For instance, derivatives such as (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid N'-[(4-trifluoromethylphenylimino)methyl] hydrazide (Compound 9) showed moderate antimicrobial activity against Staphylococcus aureus (MIC: 32 µg/mL), likely due to the trifluoromethyl group’s lipophilicity enhancing membrane penetration . In contrast, the pyrimidine-based compound’s smaller methyl groups may reduce bioavailability compared to coumarin analogs.

Phenoxy Acetic Acid Hydrazides

Derivatives like 2-(4-formyl-2-methoxyphenoxy)acetic acid hydrazide, when condensed with chalcones, exhibit anti-mycobacterial activity against Mycobacterium tuberculosis H37Rv (MIC: 6.25–12.5 µg/mL) . The methoxy and formyl groups on the phenoxy ring facilitate hydrogen bonding with bacterial targets, a feature absent in the pyrimidine derivative.

Heterocyclic Hydrazide Derivatives

Thiazolidin-4-ones

Reaction of hydrazides with thioglycolic acid yields thiazolidin-4-ones, as seen in (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid arylidene-hydrazides. These derivatives demonstrate dual antimicrobial and anti-inflammatory activity. For example, 5-(2,4-dichloro-phenoxy)-acetic acid (3-benzyl-4-oxo-thiazolidin-2-ylidene)-hydrazide (Compound 1k) showed 81.14% anti-inflammatory inhibition in vivo, surpassing indomethacin .

1,3,4-Thiadiazoles

Cyclization of sulfonyl acetic acid hydrazides with POCl₃ yields 1,3,4-thiadiazoles. Sekhar et al. (2019) reported 5-styryl-1,3,4-thiadiazoles with moderate anticancer activity (IC₅₀: 8–12 µM) against MCF-7 cells . The pyrimidine derivative could similarly form thiadiazoles, but its methyl groups may sterically hinder target binding compared to styryl-substituted analogs.

Antimicrobial Activity

  • Coumarin hydrazides : Moderate activity against Gram-positive bacteria (MIC: 32–64 µg/mL) .
  • Quinazolin-2,4-dione hydrazides : Anti-cholera activity against Vibrio cholerae (IC₅₀: 4–8 µg/mL) .

The pyrimidine compound’s activity likely depends on optimizing substituents for target specificity.

Corrosion Inhibition

Pyridazine-based hydrazides outperform pyrimidine analogs in corrosion inhibition due to enhanced adsorption via hydroxyl and phenyl groups. For instance, Compound C3 achieved 93% efficiency via Langmuir adsorption, while IMNH (a naphthyloxy derivative) reached 94% . The pyrimidine derivative’s methyl groups may reduce surface coverage on metals.

Biological Activity

(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-acetic acid hydrazide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by:

  • A pyrimidine ring with methyl substitutions at positions 4 and 6.
  • A sulfanyl group at position 2.
  • An acetic acid hydrazide moiety .

This unique structure allows for various interactions with biological targets, contributing to its diverse biological activities.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The following mechanisms have been proposed:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, thereby affecting cellular processes.
  • Receptor Modulation: It can bind to specific receptors, altering their activity and leading to various biological responses.
  • Antimicrobial Activity: The compound has shown potential in disrupting bacterial cell walls or interfering with metabolic functions in pathogens.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens.

Pathogen Activity MIC (µg/mL)
Staphylococcus aureusBactericidal6.25
Escherichia coliBacteriostatic12.5
Pseudomonas aeruginosaInhibition of virulence factorsSub-inhibitory

In a study conducted by Olayinka et al., the compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Anticancer Activity

The anticancer properties of this compound have also been explored. Research indicates that it may induce apoptosis in cancer cells through various pathways:

  • Cell Cycle Arrest: The compound can cause G1 or G2/M phase arrest in cancer cells.
  • Induction of Apoptosis: It promotes programmed cell death by activating caspases and altering mitochondrial membrane potential.

In vitro studies have shown that it exhibits cytotoxic effects on several cancer cell lines, suggesting its potential as a therapeutic agent .

Case Studies and Research Findings

  • Antimicrobial Study: A recent investigation assessed the efficacy of this hydrazide against multi-drug resistant strains. Results indicated that it significantly inhibited the growth of resistant Staphylococcus aureus strains, outperforming conventional antibiotics in some cases .
  • Cytotoxicity Assessment: In a study evaluating its effects on human cancer cell lines, the compound showed a dose-dependent reduction in cell viability with an IC50 value indicating promising anticancer activity .
  • Mechanistic Insights: Molecular docking studies have suggested that this compound binds effectively to target proteins involved in bacterial resistance mechanisms, providing insights into its potential as a novel antimicrobial agent .

Q & A

Q. What are the optimized synthetic routes for (4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-acetic acid hydrazide and its derivatives?

The compound is synthesized via condensation of dehydroacetic acid with 2-hydrazino-4,6-dimethylpyrimidine in ethanol under reflux with acetic acid as a catalyst. Key intermediates like 5-hydroxy-3-methyl-1-(4,6-dimethylpyrimidin-2-yl)pyrazol-4-yl-1,3-butanedione are formed during this process . Optimization parameters include a 1:1 molar ratio of reactants, absolute methanol as the solvent, 90°C heating for 25 minutes, and acetic acid catalysis to enhance reaction efficiency and yield .

Q. How is the compound characterized in academic research?

Standard characterization involves spectroscopic methods:

  • 1H NMR : Identifies NH signals in hydrazide derivatives, with absence indicating diacetylation (e.g., N,N-diacetylpyrrolone) .
  • IR spectroscopy : Confirms C=O stretching (~1650–1700 cm⁻¹) and N-H vibrations (~3200–3400 cm⁻¹) .
  • Mass spectrometry : Validates molecular ion peaks and fragmentation patterns . Elemental analysis (C, H, N) is also critical for purity assessment .

Q. What reaction conditions favor functionalization of the hydrazide group?

Functionalization (e.g., acylation, condensation) requires:

  • Acylation : Acetic anhydride at ambient temperature yields monoacetyl derivatives; refluxing produces diacetylated products .
  • Condensation with aldehydes : Use 4-chlorobenzaldehyde or 1,3-diphenyl-4-formylpyrazole in ethanol under reflux with acetic acid catalysis .
  • Heterocycle formation : Carbon disulfide and KOH in ethanol generate triazolo[1,5-a]pyrimidine-2-thiol via cyclization .

Advanced Research Questions

Q. How do reaction mechanisms differ when synthesizing heterocyclic derivatives from this hydrazide?

The reaction with carbon disulfide and KOH proceeds via a complex pathway involving nucleophilic attack and cyclization, leading to 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol instead of the expected oxadiazole derivative. This highlights the role of intramolecular rearrangement and solvent polarity in directing reaction pathways .

Q. What structure-activity relationships (SAR) are observed in hydrazide derivatives for biological activity?

  • Antioxidant activity : Acylation with aliphatic chloroanhydrides enhances potency compared to aromatic analogs. The presence of an oxadiazole cycle improves radical scavenging efficiency .
  • Anticonvulsant activity : Substituted hydrazones (e.g., (2,4-dichlorophenylamino)-acetic acid derivatives) show efficacy in maximal electroshock seizure models, with no neurotoxicity at 300 mg/kg doses .
  • Antimicrobial activity : Benzylidene hydrazide derivatives exhibit activity dependent on electron-withdrawing substituents (e.g., trifluoromethyl, chloro) on the aromatic ring .

Q. How do analytical challenges arise in characterizing hydrazide derivatives?

  • Spectral overlap : In NMR, signals from methyl groups in pyrimidine rings (δ ~2.5 ppm) may obscure nearby protons, requiring high-resolution instruments or deuterated solvents .
  • Hydrazone isomerism : E/Z isomerism in hydrazones complicates spectral interpretation; X-ray crystallography or NOESY experiments are needed for definitive assignment .

Q. What contradictions exist in reported reaction conditions for hydrazide functionalization?

  • Catalyst choice : Acetic acid is preferred for aldehyde condensations , while HCl or sodium acetate are used in aryl hydrazine reactions .
  • Solvent effects : Methanol maximizes yields in some condensations , whereas ethanol is superior for heterocycle synthesis . These discrepancies suggest substrate-specific optimization is critical.

Methodological Recommendations

  • For reproducibility : Pre-stir reactants for 5 minutes before heating to ensure homogeneity .
  • For mechanistic studies : Use kinetic isotope effects or DFT calculations to probe pathways in complex reactions (e.g., selenium dioxide-catalyzed oxidation) .
  • For SAR optimization : Prioritize aliphatic acylating agents and electron-deficient aryl substituents to enhance bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.